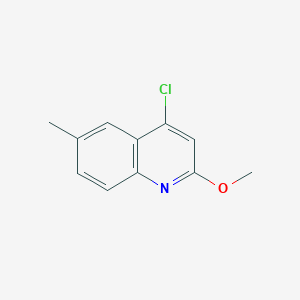

4-Chloro-2-methoxy-6-methylquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-Chloro-2-methoxy-6-methylquinoline involves multiple steps, including cyclization, nitrification, and chlorination. Zhao et al. (2017) presented a method starting from 4-methoxyaniline, achieving an 85% yield under mild conditions, suitable for large-scale production (Lei Zhao, Fei Lei, Yuping Guo, 2017). Another approach by Jiang Jia-mei (2010) synthesized 4-Chloro-8-methoxyquinoline from 2-anisidine and diethyl(ethoxymethylene) malonate, achieving a 33.81% yield (Jiang Jia-mei, 2010).

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-methoxy-6-methylquinoline is characterized by nuclear magnetic resonance (NMR) and mass spectrometry (MS), confirming the placement of chloro, methoxy, and methyl groups on the quinoline backbone. These structural features are pivotal for the compound's reactivity and interaction with other molecules.

Chemical Reactions and Properties

4-Chloro-2-methoxy-6-methylquinoline participates in a variety of chemical reactions due to its active functional groups. It serves as a precursor for the synthesis of quinoline proton sponges and undergoes reactions such as aminodehalogenation and nucleophilic substitution of methoxy groups (O. V. Dyablo et al., 2015).

Applications De Recherche Scientifique

Synthesis and Characterization

4-Chloro-2-methoxy-6-methylquinoline serves as an intermediate in the synthesis of complex quinoline derivatives, demonstrating its utility in organic synthesis. Lei Zhao, Fei Lei, and Yuping Guo (2017) highlighted a method for synthesizing 4-chloro-6-methoxy-2-methyl-3-nitroquinoline, emphasizing its applicability in large-scale studies due to simple operation and mild reaction conditions, achieving an 85% yield. This research underscores the compound's role in facilitating the development of quinoline-based chemicals through efficient synthesis routes (Lei Zhao, Fei Lei, & Yuping Guo, 2017).

Antimicrobial Potentials

Research into the antimicrobial potentials of quinoline derivatives, including 4-chloro-2-methoxy-6-methylquinoline, indicates their promising application in developing new antimicrobial agents. For instance, Min-Gi Kim, Sung-Eun Lee, Ji-Yeon Yang, and Hoi-Seon Lee (2014) investigated the antimicrobial activities of Citrullus colocynthis fruits and 4-methylquinoline analogues against foodborne bacteria. This study aimed to develop natural preservatives, highlighting the potential of quinoline derivatives in enhancing food safety and storage (Min-Gi Kim, Sung-Eun Lee, Ji-Yeon Yang, & Hoi-Seon Lee, 2014).

Anticancer Research

The structure-activity relationship (SAR) studies of quinoline derivatives, including modifications of 4-chloro-2-methoxy-6-methylquinoline, have shown potential in anticancer research. N. Sirisoma et al. (2009) conducted SAR studies on 4-anilinoquinazolines as potent apoptosis inducers to identify anticancer development candidates. Their research demonstrated that certain quinoline derivatives could induce apoptosis with high efficiency, suggesting their utility in cancer treatment and the development of new therapeutic agents (N. Sirisoma et al., 2009).

Fluorescent Chemosensors

The compound and its derivatives have also been explored for their use as fluorescent chemosensors. L. Prodi, M. Montalti, N. Zaccheroni, J. Bradshaw, R. M. Izatt, and P. Savage (2001) characterized a 5-chloro-8-methoxyquinoline appended diaza-18-crown-6 compound, which selectively responds to Cd2+ over other tested metal ions via a significant increase in fluorescence. This study exemplifies the application of quinoline derivatives in environmental monitoring and the detection of heavy metals in various matrices (L. Prodi et al., 2001).

Safety And Hazards

Propriétés

IUPAC Name |

4-chloro-2-methoxy-6-methylquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClNO/c1-7-3-4-10-8(5-7)9(12)6-11(13-10)14-2/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGRNQIIOSWFLD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379641 |

Source

|

| Record name | 4-chloro-2-methoxy-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-methoxy-6-methylquinoline | |

CAS RN |

123637-52-5 |

Source

|

| Record name | 4-Chloro-2-methoxy-6-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=123637-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloro-2-methoxy-6-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Amino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B55483.png)